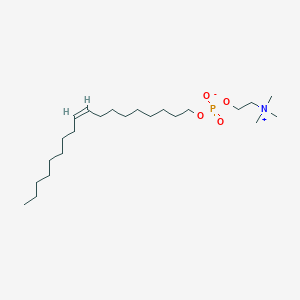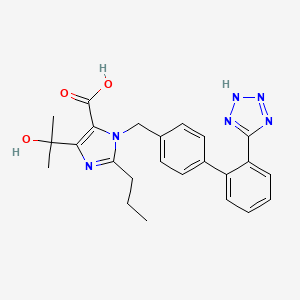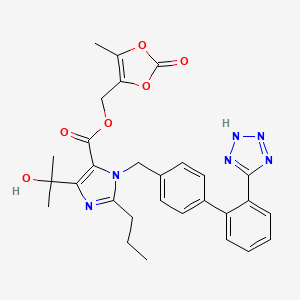
Ononina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ononosido tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de las reacciones de glicosilación y la síntesis de glicósidos.
Biología: Se investiga su papel en los mecanismos de defensa de las plantas y sus efectos sobre el crecimiento microbiano.
Medicina: Se explora su posible efecto terapéutico, incluidas las actividades antiinflamatoria, antibacteriana y anticancerígena.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos a base de productos naturales
Mecanismo De Acción
El ononosido ejerce sus efectos a través de diversos objetivos y vías moleculares:
Actividad antibacteriana: Inhibe el crecimiento de patógenos al interferir con la síntesis y función de la pared celular bacteriana.
Actividad antiinflamatoria: Modula las vías inflamatorias al inhibir la producción de citoquinas y enzimas proinflamatorias.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al activar vías de señalización específicas e inhibir la proliferación celular
Análisis Bioquímico
Biochemical Properties
Ononin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with matrix metalloproteinases 2 and 9, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, ononin can reduce the invasiveness and migratory capabilities of cancer cells . Additionally, ononin interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Cellular Effects
Ononin exerts significant effects on various types of cells and cellular processes. In osteosarcoma cells, ononin has been shown to inhibit cell migration and invasion by limiting the activity of matrix metalloproteinases 2 and 9 and the epidermal growth factor receptor-extracellular signal-regulated kinase 1/2 pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Ononin also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of ononin involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Ononin binds to matrix metalloproteinases 2 and 9, inhibiting their activity and preventing the degradation of the extracellular matrix . This inhibition reduces the invasiveness and migratory capabilities of cancer cells. Additionally, ononin interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ononin have been observed to change over time. Ononin exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that ononin maintains its anticancer properties, including the inhibition of cell proliferation and induction of apoptosis, in both in vitro and in vivo models . The stability and efficacy of ononin may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of ononin vary with different dosages in animal models. Studies have shown that ononin exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cell proliferation and induction of apoptosis . At very high doses, ononin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of ononin to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ononin is involved in various metabolic pathways, including its conversion to formononetin, its aglycone form, through the action of β-glucosidase enzymes This conversion is crucial for the bioavailability and pharmacological activity of ononin Ononin also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels
Transport and Distribution
Ononin is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Ononin’s localization and accumulation within cells can influence its activity and function. Studies have shown that ononin can accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ononosido se puede sintetizar mediante la glicosilación de la formononetina. El proceso implica la reacción de la formononetina con un donante de glicósidos adecuado en condiciones ácidas o enzimáticas para formar el enlace glucosídico .
Métodos de producción industrial: La producción industrial del ononosido normalmente implica la extracción de fuentes vegetales como el Astragalus membranaceus y la Glycyrrhiza uralensis. El proceso de extracción incluye la extracción con disolvente seguida de la purificación mediante técnicas cromatográficas .
Tipos de reacciones:
Oxidación: El ononosido puede sufrir reacciones de oxidación, lo que lleva a la formación de diversos derivados oxidados.
Reducción: La reducción del ononosido puede producir formas reducidas del compuesto, que pueden tener diferentes actividades biológicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como ácidos o bases.
Productos principales:
Comparación Con Compuestos Similares
El ononosido es único entre los glicósidos de isoflavonas debido a su patrón de glicosilación específico y sus actividades biológicas. Algunos compuestos similares incluyen:
Daidzina: Otro glicósido de isoflavona con propiedades antiinflamatorias y anticancerígenas similares.
Genistina: Conocida por sus actividades antioxidantes y anticancerígenas.
Puerarina: Muestra efectos neuroprotectores y cardioprotectores
El ononosido destaca por su amplio espectro de actividades biológicas y sus posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto valioso en la investigación científica y la industria.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLSBDCWOSMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-62-4 | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 219 °C | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of ononin?
A1: Research indicates that ononin interacts with several key signaling pathways involved in various cellular processes. Studies have shown ononin's ability to inhibit the epidermal growth factor receptor (EGFR) - extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [, ], the mitogen-activated protein kinase (MAPK) pathway [, ], and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway [, , ]. Additionally, ononin has demonstrated the ability to activate sirtuin 3 (SIRT3) [] and trigger mitophagy, a process of selective degradation of mitochondria [].
Q2: How does ononin's interaction with these targets influence its biological activity?
A2: Ononin's modulation of these pathways contributes to its diverse pharmacological activities. For example, inhibition of the EGFR-ERK1/2 pathway is linked to its anti-tumorigenic and anti-migratory effects in osteosarcoma []. Similarly, the suppression of MAPK and NF-κB signaling pathways contributes to its anti-inflammatory effects, particularly in the context of rheumatoid arthritis [, ]. Furthermore, the activation of SIRT3 has been associated with ononin's cardioprotective effects against doxorubicin-induced cardiotoxicity [].
Q3: What is the chemical structure of ononin?
A3: Ononin is an isoflavone glycoside, specifically the 7-O-β-d-glucoside of formononetin.
Q4: What are the molecular formula and weight of ononin?
A4: The molecular formula of ononin is C22H22O9, and its molecular weight is 430.4 g/mol.
Q5: Is there any spectroscopic data available for ononin?
A5: Several studies employed various spectroscopic techniques to characterize ononin and its metabolites. Techniques like nuclear magnetic resonance (NMR) [, , , ], mass spectrometry (MS) [, , , , , , ], and ultraviolet-visible (UV-Vis) spectroscopy [, ] have been used for structural elucidation and quantification.
Q6: What are the potential therapeutic applications of ononin?
A6: Research suggests a wide array of potential therapeutic applications for ononin, including:
- Anti-cancer activity: Ononin has shown promising anti-tumor effects against various cancers, including osteosarcoma [], non-small cell lung cancer [], laryngeal cancer [], and thyroid cancer [].
- Anti-inflammatory activity: Ononin exhibits anti-inflammatory effects, especially in models of colitis [] and rheumatoid arthritis [].
- Cardioprotective effects: Ononin has demonstrated cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity [].
- Osteoporosis treatment: Ononin has shown potential in preventing ovariectomy-induced osteoporosis in rat models [].
Q7: What is known about the pharmacokinetics of ononin?
A7: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of ononin. Research indicates that ononin is metabolized into various metabolites, including formononetin, in the intestine [, , ]. The bioavailability of ononin is relatively low compared to its aglycone, formononetin []. Interestingly, ononin exhibits better absorption in the large intestine compared to the small intestine [].
Q8: What analytical methods are used to characterize and quantify ononin?
A8: Various analytical techniques have been employed to identify, quantify, and monitor ononin in different matrices. These include:
- High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) and mass spectrometry (MS) [, , , , , ].
- Gas chromatography-mass spectrometry (GC-MS) [].
- Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS [, ].
Q9: How is the quality of ononin ensured during research and development?
A12: Quality control is crucial in ensuring the reliability and reproducibility of research findings. Several studies highlighted the importance of rigorous analytical method validation, including assessments of linearity, sensitivity, precision, and accuracy [, , , ]. Additionally, the use of appropriate reference standards and internal standards is crucial for accurate quantification [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


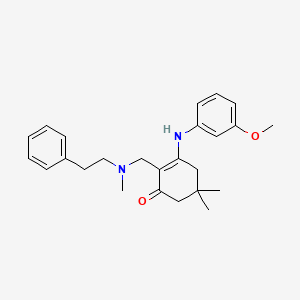
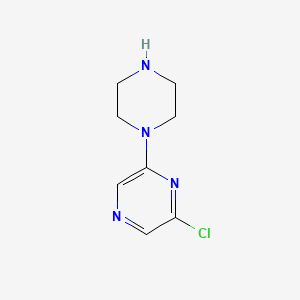
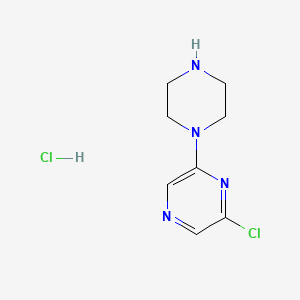

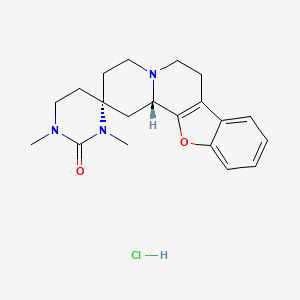
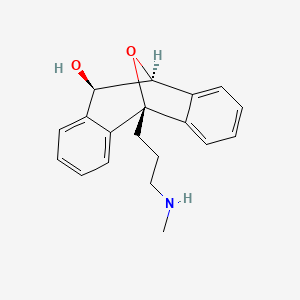
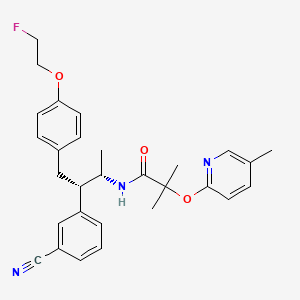

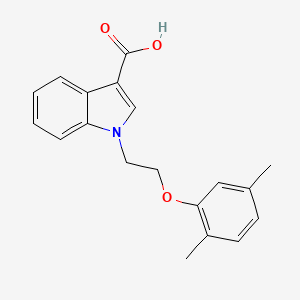
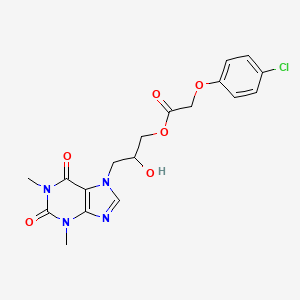
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
